molecular formula C21H13ClF3N3 B2663476 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine CAS No. 328540-33-6

6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine

Cat. No.: B2663476
CAS No.: 328540-33-6
M. Wt: 399.8
InChI Key: UNBZWIDYKJOPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the 6th position, a phenyl group at the 4th position, and a trifluoromethyl-substituted phenyl group attached to the nitrogen at the 2nd position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of 2-aminobenzonitrile with appropriate reagents.

    Chlorination: Introduction of the chloro group at the 6th position can be achieved using chlorinating agents such as phosphorus oxychloride (POCl3).

    Phenyl Substitution: The phenyl group at the 4th position can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

    Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the quinazoline ring or the phenyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group at the 6th position can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinazoline: Lacks the chloro and trifluoromethyl groups, resulting in different biological activity.

    6-chloroquinazoline: Lacks the phenyl and trifluoromethyl groups, affecting its interaction with biological targets.

    N-[3-(trifluoromethyl)phenyl]quinazoline: Lacks the chloro and phenyl groups, altering its chemical reactivity and biological properties.

Uniqueness

6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the trifluoromethyl group increases its lipophilicity and metabolic stability, making it a valuable compound in drug development.

Properties

IUPAC Name

6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)28-20(27-18)26-16-8-4-7-14(11-16)21(23,24)25/h1-12H,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBZWIDYKJOPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.